(S)-2-hydroxypropanimidamide hydrochloride
Overview
Description
(S)-2-hydroxypropanimidamide hydrochloride is a chiral compound with significant applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-hydroxypropanimidamide hydrochloride typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method includes the use of L-threonine as an initial raw material, which undergoes biotransformation to produce L-2-aminobutyric acid. This intermediate is then subjected to esterification and ammonolysis reactions to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound often combines biotransformation and chemical synthesis. This approach leverages the optical selectivity of biotransformation to generate high-purity intermediates under mild and environmentally friendly conditions. The process is designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-hydroxypropanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-2-hydroxypropanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of (S)-2-hydroxypropanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
S- (+)-2-aminobutanamide hydrochloride: This compound is structurally similar and is used in the synthesis of anti-epileptic drugs.
Sulfonimidates: These compounds share similar sulfur-containing functional groups and are used in medicinal chemistry.
Uniqueness
(S)-2-hydroxypropanimidamide hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and imidamide functional groups. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
(2S)-2-hydroxypropanimidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(6)3(4)5;/h2,6H,1H3,(H3,4,5);1H/t2-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOZCEMLLBCHQZ-DKWTVANSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=N)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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